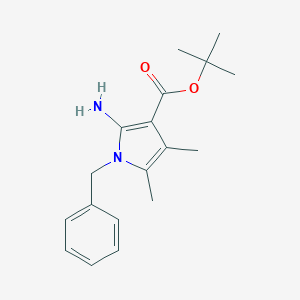

1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

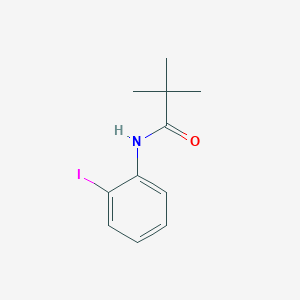

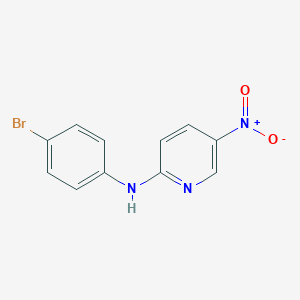

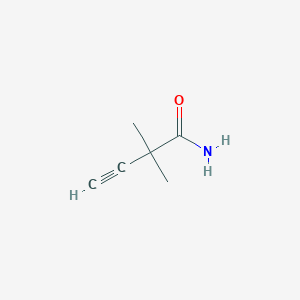

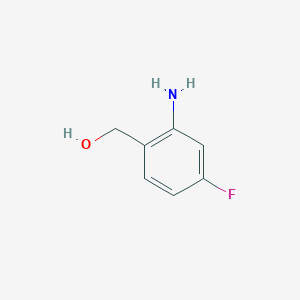

“1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole” is a chemical compound with the molecular formula C18H24N2O2 . It has a molecular weight of approximately 300.4 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω involved the chemoselective reduction of the carboxylic acid into the corresponding primary alcohol in the presence of the benzyl ester .Molecular Structure Analysis

The molecular structure of “1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The compound also contains a benzyl group and a tert-butoxycarbonyl group .Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. For instance, it has a molecular weight of 300.4 g/mol and a molecular formula of C18H24N2O2 . It also has a computed XLogP3-AA value of 4.1, indicating its lipophilicity .科学的研究の応用

Application 1: Dipeptide Synthesis

Scientific Field

Organic Chemistry

Summary of the Application

This compound has been used in the synthesis of dipeptides. The process involves the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Methods of Application

The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Results or Outcomes

The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application 2: Design of Constrained Peptidomimetics

Scientific Field

Medicinal Chemistry

Summary of the Application

The 1,3,4-oxadiazole system, which is relatively easy to synthesize, is used in the design of constrained peptidomimetics . Amino acid-derived 2-amino-1,3,4-oxadiazoles have been reported occasionally in the patent literature in the context of IκB kinase inhibitors and ligands of the cannabinoid receptor CB 1 .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that the 1,3,4-oxadiazole system is employed in the design of constrained peptidomimetics .

Results or Outcomes

The outcomes of this application are not specified in the source. However, it is mentioned that these compounds have potential applications as IκB kinase inhibitors and ligands of the cannabinoid receptor CB 1 .

Application 3: Preparation of Boc-Derivatives

Summary of the Application

Di-tert-butyl dicarbonate or tert-butyl pyrocarbonate, Boc 2 O, is an excellent reagent for the preparation of all sorts of Boc-derivatives . In connection with attempts to convert lactams to ω-amino acids, Grieco et al. reacted a few CO–NH-containing compounds with an excess of this reagent in the presence of stoichiometric amounts of 4-dimethylaminopyridine (DMAP) and Et3N in dichloromethane at room temperature and obtained the corresponding N-Boc-derivatives in high yields .

Methods of Application

The CO–NH-containing compounds were reacted with an excess of Boc 2 O reagent in the presence of stoichiometric amounts of 4-dimethylaminopyridine (DMAP) and Et3N in dichloromethane at room temperature . The CO–N (Boc) bonds could subsequently be cleaved by hydrolysis or methanolysis under remarkably mild conditions .

Results or Outcomes

The corresponding N-Boc-derivatives were obtained in high yields . The CO–N (Boc) bonds could subsequently be cleaved by hydrolysis or methanolysis under remarkably mild conditions .

Application 4: Synthesis of Novel Room-Temperature Ionic Liquids

Summary of the Application

To expand the applicability of Amino Acid Ionic Liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .

Methods of Application

The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .

Results or Outcomes

The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

将来の方向性

特性

IUPAC Name |

tert-butyl 2-amino-1-benzyl-4,5-dimethylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-12-13(2)20(11-14-9-7-6-8-10-14)16(19)15(12)17(21)22-18(3,4)5/h6-10H,11,19H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIESIUNVGNNCNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C(=O)OC(C)(C)C)N)CC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376789 |

Source

|

| Record name | tert-Butyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole | |

CAS RN |

100066-79-3 |

Source

|

| Record name | tert-Butyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)